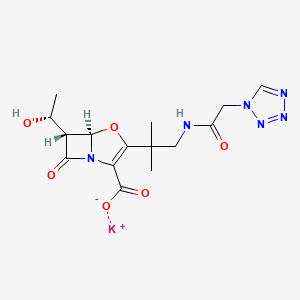
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique bicyclic structure that includes an oxazoline ring and a tetrazole moiety, which may contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts, such as rhodium (II) acetate, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and oxo groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tetrazole and oxazoline rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Industry: Utilizing its unique chemical properties for material science and catalysis.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, as a β-lactamase inhibitor, it may bind to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This interaction likely involves hydrogen bonding, hydrophobic interactions, and possibly covalent modifications of the enzyme.
相似化合物的比较
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor with a similar bicyclic structure.
Sulbactam: A β-lactamase inhibitor with a different ring system but similar functional groups.
Tazobactam: Another β-lactamase inhibitor with a unique sulfone group.
Uniqueness
What sets “4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-” apart is its combination of an oxazoline ring and a tetrazole moiety, which may confer unique reactivity and biological activity compared to other β-lactamase inhibitors.
属性
CAS 编号 |
675839-33-5 |
|---|---|
分子式 |
C15H19KN6O6 |
分子量 |
418.45 g/mol |
IUPAC 名称 |
potassium;(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H20N6O6.K/c1-7(22)9-12(24)21-10(14(25)26)11(27-13(9)21)15(2,3)5-16-8(23)4-20-6-17-18-19-20;/h6-7,9,13,22H,4-5H2,1-3H3,(H,16,23)(H,25,26);/q;+1/p-1/t7-,9+,13-;/m1./s1 |
InChI 键 |
AFIOJKXUVZFDHY-HGSORSNPSA-M |
手性 SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C(C)(C)CNC(=O)CN3C=NN=N3)C(=O)[O-])O.[K+] |
规范 SMILES |
CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CNC(=O)CN3C=NN=N3)C(=O)[O-])O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
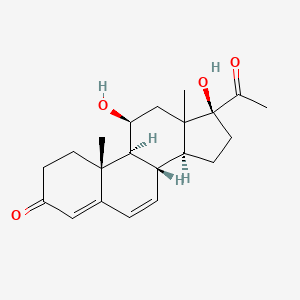
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)

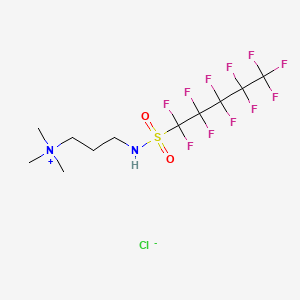
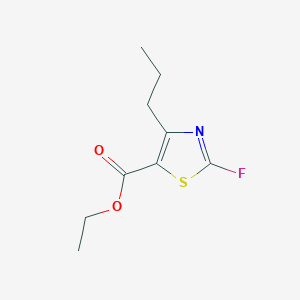
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
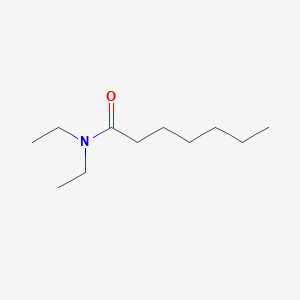
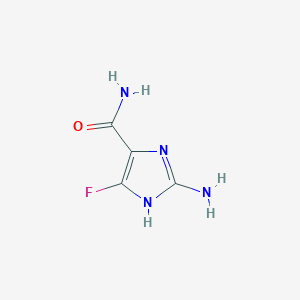

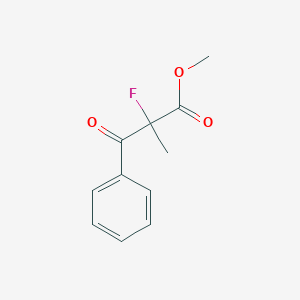
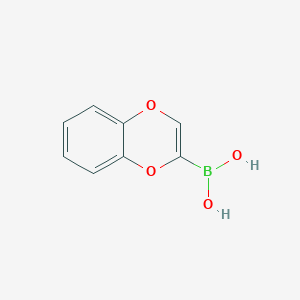
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
